Chlorobutanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 G IN 125 ML WATER; SOL IN VOLATILE OILS

Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils.

Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils.

For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page.

Synonyms

Canonical SMILES

chlorobutanol synthesis from chloroform and acetone

Reaction Principle and Mechanism

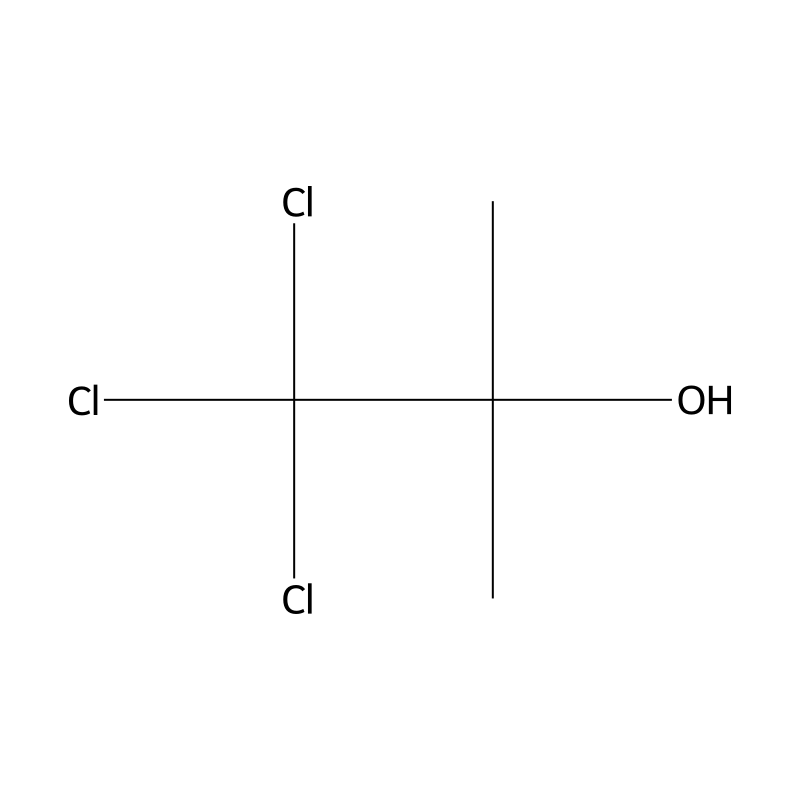

Chlorobutanol (also known as 1,1,1-trichloro-2-methyl-2-propanol) is synthesized by a nucleophilic addition reaction. The process involves acetone and chloroform in the presence of a strong base, such as potassium hydroxide (KOH) [1].

The generally accepted reaction mechanism is as follows:

- Formation of the Nucleophile: Potassium hydroxide deprotonates chloroform, generating the trichloromethyl anion (carbanion).

- Nucleophilic Attack: The trichloromethyl anion attacks the carbonyl carbon of acetone.

- Protonation: The resulting alkoxide intermediate is protonated, yielding this compound [1].

The diagram below illustrates this reaction mechanism.

Diagram of the reaction mechanism for this compound synthesis.

Synthesis Protocols and Optimization

The table below compares the standard laboratory procedure with two optimized protocols from the literature, highlighting key variables that impact yield.

| Parameter | Standard Lab Procedure [1] | Optimized Synthesis (Ho & Wang, 1959) [2] [3] | Improved Synthesis (Saljoughian et al., 1983) [4] |

|---|---|---|---|

| Molar Ratio (CHCl₃:Acetone:KOH) | ~1:2.5:0.7 (inferred from mass) | 1:5:0.27 | Optimized (specific ratio not stated in abstract) |

| Reaction Temperature | Below 0°C during KOH addition | -5°C to 2°C | Varied and optimized |

| Key Procedure | Stir below 0°C, add KOH over 6 hours, then stir at room temp for 3.6 hours. | Add powdered KOH to a cooled mixture. | Variation of time, temperature, catalyst, and reactant amounts. |

| Reported Yield | Not specified | 66.5% | 71% |

Detailed Experimental Procedure

Based on the standard laboratory method, the synthesis can be carried out as follows [1]:

- Chemicals: Acetone, Chloroform, Potassium Hydroxide (solid).

- Apparatus: Round bottom flask, Mechanical stirrer, Measuring cylinder, Funnel, Glass rod, Ice bath, Distillation setup.

Step-by-step Instructions:

- Mixing: Place 50 g of acetone and 100 g of chloroform in a round-bottom flask. Begin continuous mechanical stirring and cool the mixture to below 0°C using an ice bath.

- Catalyst Addition: Gradually add 32.5 g of solid potassium hydroxide to the cooled mixture over a period of 6 hours while maintaining the low temperature and continuous stirring.

- Post-Reaction Stirring: After the addition is complete, allow the reaction mixture to stand at room temperature for a further 3.6 hours with continuous stirring.

- Filtration: Filter the mass to remove solid residues. Wash the residues with a small amount of acetone and combine this wash with the main filtrate.

- Distillation: Distill the combined filtrate to recover excess chloroform and acetone. Collect the fraction that distills between 165°C and 172°C separately. This is the crude this compound.

- Isolation and Purification: Pour the distillate into water. A solid should separate. Filter off this solid and recrystallize it from a mixture of alcohol (ethanol) and water to obtain pure this compound as white, glistening crystals.

Characterization and Safety Data

Physicochemical Properties

- Appearance: White, glistening crystals [1].

- Melting Point: When anhydrous, it melts at 96–97°C [1].

- Solubility: It is soluble in water and 90% ethyl alcohol [1].

- Volatility: The compound is extremely volatile, even at ordinary temperatures [1].

Toxicological Profile

A 2022 in vivo oral toxicity study in rats provides critical safety data for handling [5]:

- Single-Dose Toxicity: The Approximate Lethal Dose (ALD) was found to be over 250 mg/kg body weight.

- Repeated-Dose Toxicity (28-day):

- The No Adverse Effect Level (NOAEL) was determined to be over 50 mg/kg/day for female rats and over 12.5 mg/kg/day for male rats.

- Target organs for toxicity were identified as the liver and kidneys, with histopathological changes observed and significant increases in relative organ weights at higher doses (100 mg/kg/day).

Professional Application Notes

- Yield Optimization: The historical data shows that yield is highly sensitive to stoichiometry and temperature. Using a significant excess of acetone and maintaining a tightly controlled sub-zero temperature can increase the yield to over 65% [2] [3]. The 1983 study confirms that systematic optimization of these parameters can push yields even higher, to 71% [4].

- Pharmaceutical Context: this compound is used as a preservative in multidose containers for injectables and eye drops due to its broad-spectrum antimicrobial activity. Be aware that its efficacy can be reduced if complexed with other formulation components [6].

- Safety in Handling: The toxicity data underscores the need for careful handling in a well-ventilated laboratory using appropriate personal protective equipment (PPE) to avoid ingestion or prolonged exposure, given the identified target organ toxicity [5].

References

- 1. How to Prepare this compound from Acetone : Step-by-Step Organic... [pharmacareerinsider.com]

- 2. of Synthesis | CoLab this compound [colab.ws]

- 3. Synthesis of this compound [semanticscholar.org]

- 4. An improved synthesis of 1,1,1-trichloro-2-methyl-2- ... [link.springer.com]

- 5. In Vivo Evaluation of the Oral Toxicity of the this compound [pmc.ncbi.nlm.nih.gov]

- 6. This compound - an overview [sciencedirect.com]

chlorobutanol mechanism of action preservative

Mechanism of Action as a Preservative

Chlorobutanol (1,1,1-trichloro-2-methylpropan-2-ol) functions primarily as an antimicrobial preservative through a detergent-like mechanism that disrupts microbial cell membranes [1] [2].

- Membrane Disruption: The compound disrupts the lipid structure of the cell membrane, which increases cell permeability and ultimately leads to cell lysis and death [1].

- Inhibition of Cellular Processes: In vitro studies on human corneal epithelial cells show that this compound causes cell retraction and halts normal cytokinesis (cell division), cell movement, and mitotic activity [1]. It also disrupts the barrier and transport properties of epithelia and inhibits oxygen utilization by tissues like the cornea [1].

The following diagram illustrates this multi-faceted mechanism of action:

This compound's preservative action involves direct membrane disruption and inhibition of key cellular functions.

Antimicrobial Efficacy and Usage

This compound has a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as several mold spores and fungi [3].

Table 1: Typical Effective Concentrations of this compound

| Application Context | Typical Effective Concentration | Primary Function |

|---|---|---|

| Long-term stabilizer in multi-ingredient preparations [1] | 0.5% | Preservative & Antimicrobial |

| Retains antimicrobial activity in water [4] | 0.05% | Antimicrobial |

Toxicity and Safety Profile

While effective, this compound can induce toxicity, particularly with chronic exposure or at higher concentrations. Safety data from in vivo studies are summarized below.

Table 2: Summary of In Vivo Oral Toxicity Data in SD Rats

| Parameter | Finding | Source / Context |

|---|---|---|

| Single-Dose Oral Toxicity | Approximate Lethal Dose (ALD) > 250 mg/kg body weight | [5] |

| 28-Day Repeated Oral Toxicity (NOAEL) | Female rats: > 50 mg/kg/b.w./day Male rats: > 12.5 mg/kg/b.w./day | [5] | | Target Organs (Repeated Dose) | Liver (females), Kidneys (males) | [5] | | In Vitro Cytotoxicity | 0.5% concentration caused degeneration of human corneal epithelial cells and formation of membranous blebs [1]. 0.1% concentration caused near depletion of the conjunctival squamous cell layer [1]. | |

Pharmacokinetics and Physicochemical Properties

Understanding the behavior of this compound in biological systems is crucial for its application.

Table 3: Key Pharmacokinetic and Physicochemical Parameters

| Category | Parameter | Value / Description |

|---|---|---|

| Physicochemical Properties | Molecular Formula | C4H7Cl3O [1] |

| Molecular Weight | 177.45 g/mol [1] | |

| Appearance | White, volatile solid with a camphor-like odor [4] | |

| Pharmacokinetics (Human, Oral) | Volume of Distribution | 233 ± 141 L [1] |

| Protein Binding | 57 ± 3% [1] | |

| Metabolism | Glucuronidation and sulphation [1] | |

| Terminal Half-Life | 10.3 ± 1.3 days [1] | |

| Clearance | 11.6 ± 1.0 mL/min [1] |

Conclusion for Formulators

- Mechanism: this compound is an effective preservative primarily through membrane disruption, leading to cell lysis [1] [2].

- Application: It is typically used at 0.5% for long-term stability in multi-ingredient formulations but retains antimicrobial activity at lower concentrations [1] [4].

- Safety Note: While less toxic than some preservatives like BAK in some models [2], it still carries a risk of cellular toxicity, particularly to ocular surfaces and internal organs like the liver and kidneys upon systemic exposure [1] [5]. Its long half-life also suggests potential for accumulation with repeated dosing [1].

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. | this compound agent, sedative agent... | InvivoChem preservative [invivochem.com]

- 4. - Wikipedia this compound [en.wikipedia.org]

- 5. In Vivo Evaluation of the Oral Toxicity of the this compound [pmc.ncbi.nlm.nih.gov]

chlorobutanol pharmacokinetics half-life metabolism

Chlorobutanol Pharmacokinetic Parameters

| Parameter | Value | Conditions |

|---|---|---|

| Terminal Elimination Half-life | 10.3 ± 1.3 days [1] [2] | Following oral administration in healthy subjects [2] |

| Volume of Distribution (Vd) | 233 ± 141 L [1] [2] | In healthy individuals receiving oral this compound [2] |

| Plasma Clearance (CL) | 11.6 ± 1.0 mL/min [1] [2] | Following oral administration [2] |

| Protein Binding | 57 ± 3% [1] [2] | Binding to plasma proteins [2] |

| Route of Elimination | Urine (9.6% of orally administered dose) [1] [2] | 7.4% as conjugates, 2.2% as unchanged drug [2] |

| Metabolism | Glucuronidation and sulphation [1] [2] | Reported metabolic pathways |

Detailed Pharmacokinetic Profile and Experimental Methodology

The provided data primarily comes from a pivotal clinical trial published in 1982, "The pharmacokinetics of chlorbutol in man" [2].

Study Design and Protocol

- Subjects: The study involved 4 healthy subjects [2].

- Dosing: Each subject received this compound orally on two separate occasions [2].

- Sample Collection: Plasma concentrations were monitored. The mean urinary recovery of the drug was measured over 17 days in two of the subjects [2].

- Data Analysis: Standard pharmacokinetic parameters, including half-life, volume of distribution, and clearance, were calculated from the plasma concentration-time data [2].

The diagram below outlines the metabolic fate and key kinetic parameters of this compound in humans.

Key Findings and Clinical Relevance

- Significant Accumulation Potential: The long terminal half-life of approximately 10 days means this compound will accumulate considerably in the body if administered repeatedly [1] [2]. This accumulation was noted as the primary reason that this compound is unsuitable for use as a sedative drug [2].

- Instability and Elimination: A significant factor in its elimination is its instability under physiological conditions, with an in vitro half-life of 37 days at pH 7.4 [2]. This, coupled with the low urinary recovery, suggests other elimination pathways or extensive non-renal clearance may be involved [2].

Core Conclusion for Drug Development

The defining pharmacokinetic characteristic of this compound is its very long elimination half-life (~10 days), which leads to significant accumulation upon multiple dosing. This property is a critical consideration for drug developers, as it limits its therapeutic use as an active sedative ingredient. However, this long half-life may be less consequential for its primary modern application as a preservative in multi-ingredient formulations, where it is typically used at a concentration of 0.5% [1].

References

chlorobutanol pharmacodynamics antiplatelet effect

Mechanism of Action & Pharmacodynamic Profile

Chlorobutanol's antiplatelet activity is primarily attributed to its inhibitory effect on the arachidonic acid (AA) pathway, a critical signaling cascade for platelet activation [1] [2]. The table below summarizes its core mechanisms and overall pharmacodynamic profile:

| Aspect | Detail |

|---|---|

| Primary Antiplatelet Mechanism | Inhibition of the arachidonic acid pathway [2]. |

| Key Demonstrated Effects | Attenuation of thromboxane B2 (TxB2) formation; inhibition of cytosolic free calcium elevation; suppression of ATP release [1] [2]. |

| Nature of Inhibition | Potent, concentration- and time-dependent inhibition of aggregation and release induced by multiple agonists (e.g., collagen, ADP, epinephrine) [2]. |

| Cellular Toxicity | Induces conjunctival and corneal cell toxicity in vitro; causes cell retraction and disrupts cytokines, movement, and mitotic activity [1]. |

| General Mechanism (as preservative) | Acts as a detergent, disrupting lipid structures of cell membranes, increasing permeability, and leading to cell lysis [1]. |

The following diagram illustrates the proposed pathway through which this compound exerts its antiplatelet effect, based on the mechanistic data:

This compound inhibits platelet activation by targeting the arachidonic acid pathway and key release events.

Quantitative Data & Experimental Evidence

The antiplatelet effect of this compound has been characterized through specific in vitro studies. The table below consolidates key experimental findings and pharmacokinetic parameters that are relevant for researchers:

| Parameter / Finding | Detail |

|---|---|

| Study Context | In vitro study using human platelets [2]. |

| Key Quantitative Finding | Marked inhibition of Thromboxane B2 (TxB2) formation, cytosolic free calcium elevation, and ATP release [1] [2]. |

| Inhibition Characteristics | Significant inhibitory activity against several aggregation inducers; effect is concentration- and time-dependent [1] [2]. |

| Protein Binding | 57 ± 3% [1]. |

| Metabolism | Undergoes glucuronidation and sulphation [1]. |

| Terminal Half-Life | Approximately 10.3 ± 1.3 days following oral administration [1]. |

Experimental Protocol Overview

For experimental validation, the core methodology from a key study can be summarized as follows [2]:

- Platelet Preparation: Blood samples are collected from healthy human volunteers into citrate tubes. Platelet-rich plasma (PRP) is obtained by centrifugation. Washed platelets are then prepared in a buffer solution and adjusted to a standard concentration.

- Aggregation and Secretion Assay: Platelet aggregation is typically measured using a lumi-aggregometer. Washed platelets are pre-incubated with this compound (at varying concentrations) or a vehicle control for a short period. Aggregation is then induced by adding agonists like ADP, collagen, arachidonic acid, or thrombin. Simultaneously, ATP release (a marker of granule secretion) is measured using a luciferin/luciferase reagent, which produces light in proportion to the ATP concentration.

- Measurement of Biochemical Markers:

- Thromboxane B2 (TxB2): The production of TxB2, a stable metabolite of TxA2, is measured, likely via immunoassay, to quantify the inhibition of the arachidonic acid pathway.

- Cytosolic Free Calcium: The elevation of intracellular calcium levels in response to agonists is measured using fluorescent calcium indicators.

- Data Analysis: The percentage inhibition of aggregation, secretion, and biochemical marker generation by this compound is calculated relative to the vehicle control. The concentration-dependent and time-dependent nature of the inhibition can thus be established.

Implications for Drug Development

The primary implication of this antiplatelet activity is for drugs that contain this compound as a preservative. Specifically, the literature advises that desmopressin, when administered for the purpose of improving hemostasis (clotting), should not contain this compound in its formulation, as the preservative would counteract the drug's intended pro-hemostatic effect [2] [3]. This highlights a critical aspect of formulation design where an excipient's pharmacodynamic properties can directly interfere with the active ingredient's therapeutic goal.

References

Comprehensive Technical Guide to Chlorobutanol as an Alcohol-Based Preservative

Introduction to Chlorobutanol

This compound (chemical name: 1,1,1-trichloro-2-methyl-2-propanol) is an alcohol-based preservative with both antibacterial and antifungal properties that has been widely used in pharmaceutical and cosmetic products for decades. This organic compound exists in both anhydrous and hemihydrate forms and is characterized by its white crystalline appearance and camphor-like odor. In pharmaceutical applications, this compound serves a dual purpose as both a preservative agent and a mild sedative or anesthetic in certain formulations. Its broad-spectrum antimicrobial activity and compatibility with various active pharmaceutical ingredients (APIs) have made it particularly valuable for multi-dose parenteral formulations, ophthalmic solutions, and other sterile products requiring protection against microbial contamination during repeated use.

The chemical stability of this compound, however, presents both opportunities and challenges for formulation scientists. While it demonstrates remarkable stabilizing effects on certain peptide-based drugs like oxytocin, it also shows instability at room temperature over extended periods, necessitating careful consideration of storage conditions and formulation composition. Current research continues to explore the complex interactions between this compound and biological compounds, particularly as the pharmaceutical industry increasingly focuses on biologic formulations that require specialized preservation strategies to maintain both sterility and protein stability. This technical guide provides a comprehensive examination of this compound's properties, mechanisms, applications, and experimental approaches relevant to researchers and drug development professionals working with this versatile preservative.

Chemical Properties and Characteristics

Fundamental Physicochemical Properties

This compound possesses distinct physicochemical characteristics that directly influence its behavior in pharmaceutical formulations. With a molecular weight of 177.46 g/mol and a logP (partition coefficient) value of 2.03, this compound exhibits moderate lipophilicity, which affects its distribution in emulsion systems and its interaction with biological membranes. The compound is readily soluble in various organic solvents including alcohol, chloroform, ether, and glycerol, while demonstrating more limited solubility in water (approximately 0.8% w/v at room temperature). This solubility profile necessitates careful consideration when formulating aqueous-based products, as achieving uniform distribution can present challenges without appropriate solubilization techniques. This compound's chemical structure features both hydroxyl and trichloromethyl groups, which contribute to its antimicrobial activity through different mechanisms [1].

The stability profile of this compound is temperature-dependent, with significant degradation observed at elevated temperatures. When stored at room temperature for extended periods, this compound gradually decomposes, losing its preservative efficacy and potentially generating degradation products that may compromise product quality. This instability necessitates refrigeration for this compound-containing products unless specifically formulated with stabilizers or demonstrated to maintain adequate shelf life under intended storage conditions. The decomposition process is accelerated in alkaline conditions, making this compound most stable in slightly acidic formulations with optimal pH ranges between 4.0 and 6.0 [2].

Technical Specifications

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Specification | Technical Significance |

|---|---|---|

| Chemical Names | 1,1,1-Trichloro-2-methyl-2-propanol; Chloretone; Trichloro-tert-butanol | IUPAC and common nomenclature |

| Molecular Formula | C₄H₇Cl₃O | Elemental composition |

| Molecular Weight | 177.46 g/mol | Dosage calculation |

| Appearance | White, crystalline solid | Visual identification; purity indicator |

| Odor | Characteristic camphor-like | Organoleptic identification |

| logP (Octanol/Water) | 2.03 | Moderate lipophilicity; membrane penetration potential |

| Water Solubility | ~0.8% at 25°C | Aqueous formulation challenges; need for solubilization |

| pKa | ~12.5 (tertiary alcohol) | Mostly unionized at physiological pH |

| Recommended Use Concentration | 0.3-0.5% (pharmaceuticals) | Effective antimicrobial preservation |

Mechanisms and Pharmaceutical Applications

Antimicrobial Mechanism of Action

This compound exerts its antimicrobial effects through a mechanism distinct from other common preservatives like benzalkonium chloride (BAK). While quaternary ammonium compounds such as BAK act through disruption of cell membranes via surfactant activity, this compound causes disorganization of the lipid bilayer of microbial cell membranes, leading to increased membrane permeability and subsequent cell lysis. This mechanism provides broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal species, though it demonstrates limited efficacy against bacterial spores which possess highly resistant structural adaptations. The antimicrobial activity is concentration-dependent, with higher concentrations producing more rapid and complete microbial eradication [1] [2].

The preservative efficacy of this compound can be enhanced through combination with other antimicrobial agents, exhibiting synergistic effects that allow for lower concentrations of individual preservatives while maintaining effective microbial control. Studies have demonstrated that this compound shows improved solubility and antimicrobial activity when combined with surfactants like Tween 20 or co-solvents such as benzyl alcohol and phenylethyl alcohol. These combinations can be particularly valuable in complex formulations where single preservative systems may prove inadequate or require concentrations that approach toxicity thresholds. The molecular basis for these synergistic effects appears to stem from complementary mechanisms of membrane disruption that collectively cause more extensive damage to microbial structures than any single agent alone [3].

Pharmaceutical Applications

Table 2: Pharmaceutical Applications of this compound

| Application Category | Specific Examples | Typical Concentration Range | Functional Role |

|---|---|---|---|

| Multi-dose Injectables | Peptide formulations (e.g., oxytocin), biologics | 0.3-0.5% | Antimicrobial preservation; stabilizer |

| Ophthalmic Solutions | Artificial tears, glaucoma medications, anti-infectives | 0.3-0.5% | Antimicrobial preservation |

| Topical Preparations | Creams, ointments, gels | 0.1-0.5% | Antimicrobial preservation |

| Nasal Solutions | Sprays, drops | 0.1-0.5% | Antimicrobial preservation |

| Oral Sedatives | Certain tranquilizer formulations | Variable (therapeutic dose) | Mild sedative/anesthetic agent |

This compound finds significant application in biological formulations where it serves not only as a preservative but also as a stabilizing agent for proteins and peptides. Research has demonstrated that this compound exhibits a remarkable stabilizing effect on oxytocin, a peptide hormone used for prevention and treatment of postpartum hemorrhage. Accelerated stability studies revealed that oxytocin formulations preserved with this compound maintained potency even when exposed to elevated temperatures (40°C), suggesting a protective interaction that may involve direct molecular stabilization or inhibition of degradation pathways. This dual functionality makes this compound particularly valuable for complex biologics that require both antimicrobial protection and stabilization of the active pharmaceutical ingredient [4].

In ophthalmic formulations, this compound has been widely used despite concerns about its potential cytotoxicity with chronic exposure. Comparative studies have shown that this compound is less toxic to rabbit corneal epithelial cells than benzalkonium chloride, causing less rapid and less severe cytotoxic effects. Additionally, research measuring tear film evaporation rates has demonstrated that this compound at 0.5% concentration does not significantly affect the stability of the tear film lipid layer, suggesting it may be better tolerated than surfactants that disrupt this protective barrier. These characteristics have maintained this compound's position as a viable preservative option for ophthalmic products, particularly those intended for shorter-term use or in patients demonstrating sensitivity to alternative preservative systems [2] [5].

Stability, Compatibility, and Formulation Considerations

Stability Profile and Degradation Pathways

The stability behavior of this compound presents both challenges and unique advantages in pharmaceutical development. While this compound is known to be inherently unstable when stored at room temperature for extended periods, it simultaneously demonstrates a stabilizing effect on certain active ingredients, particularly peptides like oxytocin. Accelerated stability studies investigating oxytocin preparations have revealed that formulations containing this compound maintained potency exceptionally well when exposed to high temperatures (40°C) and even in forced degradation studies at 80°C. This paradoxical stability profile suggests that this compound may interact specifically with certain molecular structures, potentially through formation of protective complexes or by inhibiting key degradation pathways such as aggregation, deamidation, or oxidation that commonly affect peptide-based therapeutics [4].

The degradation kinetics of this compound follow temperature-dependent patterns, with more rapid loss occurring at elevated temperatures. In aqueous solutions, the primary degradation pathway involves hydrolytic dechlorination, leading to the formation of hydrochloric acid and corresponding alcohols. This degradation mechanism results in progressive acidification of formulations over time, which can be monitored through pH tracking as a stability indicator. The degradation rate is influenced by formulation pH, with maximum stability observed in the slightly acidic range (pH 4-5). Additionally, this compound is susceptible to photodegradation when exposed to ultraviolet light, necessitating protective packaging in amber glass or light-resistant containers for light-sensitive formulations [1].

Formulation Compatibility

Table 3: Stability and Compatibility Assessment of this compound

| Factor | Compatibility/Stability Relationship | Formulation Recommendations |

|---|---|---|

| Temperature | Unstable at prolonged room temperature; stabilizes oxytocin at 40°C | Refrigerated storage (2-8°C); terminal sterilization at lower temperatures |

| pH | Maximum stability at pH 4-5; degrades in alkaline conditions | Buffer selection critical; monitor pH shift during stability studies |

| Surfactants | Compatible with Tween 20; enhanced solubility | Useful in biologic formulations; may enhance antimicrobial activity |

| Plastic Containers | Potential absorption into polyethylene | Prefer glass containers; evaluate compatibility during development |

| Proteins/Peptides | Stabilizing effect on oxytocin; may cause aggregation in other proteins | Case-specific evaluation; preformulation compatibility screening |

| Antioxidants | Generally compatible (e.g., sulfites, ascorbic acid) | May use in combination for oxidation-sensitive drugs |

This compound demonstrates differential compatibility with various packaging materials that must be considered during formulation development. Studies have shown that this compound can be absorbed by polyethylene containers, potentially reducing preservative concentration in the formulation and compromising antimicrobial efficacy. This absorption phenomenon necessitates careful container selection, with glass or polypropylene typically proving more compatible. Additionally, this compound may interact with certain rubber closures used in vial systems, requiring appropriate lining materials or specialized closure formulations to prevent extractable and leachable issues. These compatibility considerations emphasize the importance of conducting comprehensive packaging compatibility studies as part of formulation development programs for this compound-containing products [1].

The interaction profile of this compound with biological compounds represents a critical formulation consideration, particularly for protein- and peptide-based therapeutics. While this compound demonstrates a stabilizing effect on oxytocin, it may promote aggregation or structural changes in other biological compounds. The hydrophobic nature of this compound (logP 2.03) enables binding to hydrophobic regions on proteins, potentially disrupting tertiary structure and leading to irreversible aggregation in some cases. These interactions appear to follow a correlation between preservative hydrophobicity and protein destabilization, with more hydrophobic preservatives generally causing greater structural perturbation. Therefore, comprehensive compatibility screening using techniques such as size exclusion chromatography, circular dichroism, and differential scanning calorimetry is recommended during early development stages when formulating biological products with this compound [1].

Experimental Protocols and Analytical Methods

HPLC Analysis of this compound

The quantitative analysis of this compound in pharmaceutical formulations is typically performed using reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet detection. This method provides the specificity, accuracy, and precision required for both quality control and stability testing applications. The chromatographic separation employs a C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 25°C, with a mobile phase consisting of a mixture of phosphate buffer (pH 3.0) and acetonitrile in a ratio of 60:40 delivered isocratically at a flow rate of 1.0 mL/min. Detection is performed at 210 nm, with this compound typically eluting at approximately 7.2 minutes under these conditions. The method is validated according to ICH guidelines, demonstrating specificity against degradation products and excipients, linearity over the range of 50-150% of the target concentration, and precision with %RSD values of less than 2% for replicate injections [4].

For sample preparation, liquid formulations are typically diluted with the mobile phase to achieve a target concentration of approximately 0.1 mg/mL, followed by filtration through a 0.45 μm membrane filter before injection. Semisolid formulations require more extensive preparation, typically involving extraction with an appropriate solvent (such as methanol or acetonitrile), sonication to ensure complete extraction, centrifugation to separate insoluble excipients, and filtration prior to analysis. The method is suitable for simultaneously quantifying this compound and related compounds or degradation products, making it valuable for stability-indicating applications. System suitability criteria include a tailing factor of less than 2.0, theoretical plate count greater than 2000, and %RSD of less than 2.0% for replicate injections of the standard solution [1].

Preservation Efficacy Testing

The antimicrobial effectiveness of this compound in pharmaceutical formulations must be verified through preservation efficacy testing (PET), also known as challenge testing, according to pharmacopeial standards (USP <51>, Ph. Eur. 5.1.3). This test evaluates the ability of the preservative system to reduce microbial inocula over time when challenged with representative microorganisms. The test protocol involves inoculating the product with standardized cultures of Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), and Staphylococcus aureus (ATCC 6538) at a concentration of approximately 10⁵-10⁶ CFU/mL. The microbial concentration is determined immediately after inoculation and at specified timepoints (7, 14, and 28 days) during storage at 20-25°C [1].

The experimental workflow for evaluating this compound in pharmaceutical formulations follows a systematic approach:

For a formulation to meet preservation efficacy requirements, it must demonstrate specific log-reductions in microbial counts: for bacteria, not less than 1.0 log at 24 hours, 3.0 log at 7 days, and no recovery at 28 days; for yeast and molds, no increase from the initial count at 7, 14, and 28 days. This compound at 0.5% concentration typically meets these criteria across the specified microbial spectrum. However, formulation factors such as pH, presence of surfactants, and oil-water partitioning can significantly influence preservative efficacy, necessitating confirmation for each unique formulation. The test should be conducted on at least three batches of the product to ensure consistency and reliability of the preservative system [1].

Regulatory and Safety Considerations

Regulatory Status and Safety Profile

This compound is approved for use in pharmaceutical products by major regulatory authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). In the European Union, this compound is listed in Annex V of the Regulation (EC) No. 1223/2009 on cosmetic products, with a maximum permitted concentration of 0.5% in leave-on and rinse-off cosmetics. For pharmaceutical applications, this compound is typically used in concentrations ranging from 0.3% to 0.5%, which generally provides effective antimicrobial preservation while minimizing potential toxicity concerns. However, regulatory perspectives on this compound continue to evolve, with increasing scrutiny on its long-term safety profile, particularly for ophthalmic products and formulations intended for chronic use or administration to vulnerable populations [6].

The safety profile of this compound is characterized by concentration-dependent effects observed in both in vitro and in vivo studies. Cytotoxicity assessments using human corneal epithelial cells have demonstrated that this compound causes less rapid and less severe damage compared to benzalkonium chloride, though it still produces significant cellular toxicity with chronic exposure. These cytotoxic effects manifest as cessation of normal cell movement and mitotic activity, potentially leading to conjunctival and corneal damage with prolonged use. Systemic toxicity concerns include potential accumulation with multiple dosing and sedative effects at higher concentrations, reflecting this compound's historical use as a mild tranquilizer. These safety considerations have prompted ongoing research into alternative preservative systems and the development of preservative-free formulations for products requiring frequent or long-term administration [2].

Current Trends and Future Perspectives

The This compound market is experiencing evolving trends influenced by regulatory developments, safety concerns, and shifting preferences in pharmaceutical preservation. The global market size for this compound was estimated to be approximately $500 million in 2025, with projected compound annual growth of 4-5% through 2033. This growth is primarily driven by continued demand from the pharmaceutical industry, particularly for injectable and ophthalmic formulations, though this growth is tempered by increasing regulatory scrutiny and the development of alternative preservative systems. North America currently represents the largest regional market for this compound, followed by Europe and the Asia-Pacific region, with the latter expected to demonstrate the strongest growth due to expanding pharmaceutical manufacturing capabilities and healthcare infrastructure development [7] [8].

Innovation focus in this compound applications has shifted toward improved formulation strategies rather than fundamental changes to the compound itself. Recent developments include optimized combination systems with complementary preservatives that allow reduced concentrations of individual components, novel delivery systems that minimize exposure to sensitive tissues (particularly in ophthalmic applications), and enhanced stabilization approaches for biologic drugs. Additionally, manufacturers are increasingly addressing environmental considerations through implementation of green chemistry principles in this compound production processes. While the future of this compound in pharmaceutical applications appears stable, its role will likely become more specialized, focusing on specific drug categories where its unique stabilizing properties provide distinct advantages over alternative preservative systems [8] [1].

Conclusion

References

- 1. Antimicrobial Preservatives for Protein and Peptide Formulations [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. of combined bacteriostatic... | Semantic Scholar Preservative action [semanticscholar.org]

- 4. Stability of Oxytocin Preparations in Malawi and Rwanda - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of preservatives in artificial tear solutions on tear film ... [pubmed.ncbi.nlm.nih.gov]

- 6. A Survey of Preservatives Used in Cosmetic Products [mdpi.com]

- 7. This compound Market Size, Industry Share, Forecast, 2032 [fortunebusinessinsights.com]

- 8. This compound Market Trends and Insights [datainsightsmarket.com]

chlorobutanol formation reaction potassium hydroxide

Core Reaction and Mechanism

The synthesis of chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) from acetone and chloroform is a classic base-catalyzed nucleophilic addition [1].

The diagram below illustrates the generally accepted mechanism for this reaction.

Optimization and Quantitative Data

The reaction yield is highly dependent on specific parameters. The table below summarizes key optimization data from different studies.

| Parameter | Reference Method (from [2]) | Optimized Method (from [3]) | Impact / Notes |

|---|---|---|---|

| Catalyst | Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) | Strong base essential for generating the acetone enolate nucleophile [2] [1]. |

| Yield | Not explicitly stated (baseline) | 71% | Achieved by optimizing reaction time, temperature, and reactant ratios [3]. |

| Improvement | Baseline | ~20% increase reported in a separate study [2] | Highlights significant potential for process optimization. |

Quality Control and Analysis

For pharmaceutical applications, the synthesized this compound must meet strict quality standards. Here are key control methods and typical specifications based on pharmacopeial requirements [2]:

- Organoleptic Properties: The product should conform to specified characteristics like color and appearance [2].

- Melting Point: 78 °C [2]. A sharp melting point confirms compound purity and identity.

- Water Content: Can be estimated, e.g., 4.66% [2]. Critical for stability and formulation.

- Purity: Can be determined by methods like titration to be high, e.g., 98.27% [2].

Practical Synthesis Considerations

For laboratory synthesis, here are the essential components and steps derived from the search results.

- Reaction Setup: Requires a distillation assembly [2].

- Key Steps:

- Reaction Type: This synthesis is an example of a nucleophilic addition reaction, forming a new carbon-carbon bond [1].

The synthesis of this compound is a well-established process where careful control of parameters leads to high yields of a pharmaceutically relevant compound.

References

Comprehensive Application Notes and Protocols: Chlorobutanol for Antimicrobial Preservation in Pharmaceutical and Cosmetic Formulations

Introduction and Chemical Properties

Chlorobutanol (trichloro-2-methyl-2-propanol) is a versatile preservative with broad-spectrum antimicrobial activity that has gained significant importance in pharmaceutical, cosmetic, and biological formulations. This chlorinated derivative of butanol serves multiple functions as an antimicrobial preservative, sedative-hypnotic agent, and mild local anesthetic [1]. Its historical origins date back to the late 19th century when it was first synthesized and recognized for its antimicrobial properties [1]. This compound exists in both anhydrous and hemihydrate forms (CAS 6001-64-5), with the hemihydrate form being particularly valued for its preservative efficacy and solubility characteristics [2].

The chemical structure of this compound contributes significantly to its antimicrobial mechanism and formulation compatibility. With a molecular weight of 177.46 g/mol for the anhydrous form and 186.46 g/mol for the hemihydrate form, this compound demonstrates good solubility in water, ethanol (96%), glycerol (85%), and various organic solvents [2] [1]. This solubility profile enhances its incorporation into diverse formulation systems. This compound has a logP (octanol-water partition coefficient) of 2.03, indicating moderate lipophilicity that influences both its antimicrobial action and potential interactions with formulation components [3]. Its melting point is approximately 78°C, and it sublimes readily, which requires consideration in storage conditions and packaging selection [1].

Antimicrobial Spectrum and Efficacy Data

Mechanism of Antimicrobial Action

This compound exerts its antimicrobial effect through a membrane disruption mechanism that differs significantly from other common preservatives like benzalkonium chloride (BAK). While BAK causes disorganization at the lipid layer of cell membranes, this compound induces increased cell permeability ultimately leading to cell lysis [4]. This mechanism affects both bacterial and fungal cells, providing broad-spectrum activity. The antimicrobial action begins with the attraction of this compound molecules to the surface of microbial cells, followed by passive diffusion through the cell wall, compromising its integrity and causing precipitation and coagulation of the cytoplasmic content [5]. This mechanism results in cessation of normal cell movement and mitotic activity, making it particularly effective against growing microorganisms [4].

Quantitative Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound Against Various Microorganisms

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Experimental Conditions |

|---|---|---|---|

| Escherichia coli | 1250 | 1250 | 48 hours incubation [2] |

| Staphylococcus aureus | 1250 | 1250 | 48 hours incubation [2] |

| Pseudomonas aeruginosa | 1250 | 1250 | 48 hours incubation [2] |

| Candida albicans | 2500 | 2500 | 48 hours incubation [2] |

| Aspergillus niger | 2500 | 2500 | 48 hours incubation [2] |

This compound demonstrates potent antimicrobial action against a comprehensive spectrum of Gram-positive and Gram-negative bacteria, as well as several fungal spores and fungi [2]. The efficacy extends to clinically relevant microorganisms, including Enterococcus faecalis and Pseudomonas aeruginosa, which are known for their resistance to many antimicrobial agents [5]. Studies have shown that this compound exhibits remarkable effects against Candida albicans, with MIC values as low as 0.02% to 0.09% in certain formulations [5]. The preservation effectiveness is maintained across various formulation types, including aqueous solutions, ointments, and emulsions, making it suitable for diverse product applications [6].

The antimicrobial activity of this compound is influenced by several factors, including concentration, contact time, and formulation composition. Higher concentrations generally provide more rapid and complete microbial elimination, but even at lower concentrations, this compound can effectively inhibit microbial growth when given sufficient contact time [5]. The compound's efficacy remains stable across a range of environmental conditions, though extreme pH and temperatures can affect its stability and antimicrobial performance [1].

Formulation Guidelines and Compatibility

Concentration and Usage Levels

Table 2: Recommended Usage Concentrations of this compound in Various Applications

| Application Type | Recommended Concentration | Key Considerations |

|---|---|---|

| Pharmaceutical Preservative | 0.3-0.5% | Multi-dose formulations, injectables, ophthalmic solutions [1] [7] |

| Cosmetic Products | 0.3-0.5% | Creams, lotions, shampoos [1] |

| Antimicrobial Agent | 0.5% | Topical creams, ointments, suppositories [1] |

| Laboratory Applications | Variable based on application | Culture media, microbiological studies [1] |

This compound is typically used at a concentration of 0.5% where it lends long-term stability to multi-ingredient formulations [7]. This concentration has demonstrated effectiveness against a broad spectrum of microorganisms while maintaining an acceptable safety profile. For specific applications, particularly those requiring parenteral administration or ophthalmic use, lower concentrations may be sufficient, but efficacy testing is essential to verify preservation effectiveness [3]. In complex formulations containing multiple active ingredients and excipients, the required concentration may need adjustment based on compatibility studies and antimicrobial effectiveness testing.

Compatibility and Stability Considerations

This compound demonstrates compatibility with a wide range of pharmaceutical ingredients but requires careful consideration of formulation parameters to ensure stability and efficacy. The compound is known to undergo hydrolysis at elevated temperatures, forming hydrochloric acid and other acidic reaction products [8]. This degradation pathway necessitates appropriate formulation strategies:

- pH Optimization: Formulations should be maintained in a pH range that minimizes hydrolysis while ensuring compatibility with other ingredients and the intended route of administration.

- Temperature Control: Storage at controlled room temperature is essential, with avoidance of elevated temperatures that accelerate degradation.

- Packaging Considerations: this compound's tendency to sublimate requires tight container closure and protection from light to maintain concentration and efficacy [1].

When formulating with this compound, particular attention should be paid to its interactions with biological compounds, including proteins and peptides. Studies have shown that preservatives with higher hydrophobicity (logP values) like this compound can cause greater destabilization of biological compounds [3]. This potential for interaction necessitates comprehensive compatibility studies during formulation development, particularly for biological products where stability is critical.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Principle: This broth dilution method determines the lowest concentration of this compound that inhibits visible growth of microorganisms (MIC) and the concentration that kills 99.9% of the initial inoculum (MBC) [2] [5].

Materials and Reagents:

- This compound hemihydrate (CAS 6001-64-5) [2]

- Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi

- Standard microbial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 15442, Candida albicans ATCC 10231)

- Sterile 96-well microtiter plates with lids

- Sterile saline solution (0.85% NaCl)

- McFarland standards for inoculum preparation

Procedure:

- Prepare a stock solution of this compound at 10 mg/mL in appropriate solvent (DMSO or ethanol)

- Prepare two-fold serial dilutions of this compound in culture broth across the microtiter plate, with concentrations typically ranging from 5000 µg/mL to 2.4 µg/mL

- Standardize microbial inoculum to approximately 1 × 10^6 CFU/mL (0.5 McFarland standard) in sterile saline

- Add standardized inoculum to each well containing this compound dilutions, resulting in a final inoculum of 5 × 10^5 CFU/mL

- Include growth control (inoculum without this compound) and sterility control (broth only) wells

- Incubate plates at appropriate temperatures (35°C for bacteria, 25°C for fungi) for 24-48 hours

- Determine MIC as the lowest concentration showing no visible growth after incubation

- For MBC determination, subculture 10 µL from clear wells onto appropriate agar plates

- Incubate subculture plates for 24-48 hours and determine MBC as the lowest concentration showing no growth on agar

Interpretation: The MIC provides information on inhibitory concentration, while the MBC indicates cidal activity. This compound typically shows MBC values equivalent to MIC values against many microorganisms, indicating bactericidal/fungicidal activity [2].

Protocol 2: Time-Kill Assay for Antimicrobial Effectiveness

Principle: This method evaluates the rate of microbial killing by this compound over time, providing critical data for determining appropriate contact times in formulations [5].

Materials and Reagents:

- This compound test solutions at specified use concentrations (typically 0.1%-0.5%)

- Microbial strains as specified in Protocol 1

- Appropriate culture media and dilution fluids

- Sterile phosphate-buffered saline (PBS)

- Membrane filtration apparatus (optional)

Procedure:

- Prepare microbial inoculum as described in Protocol 1, steps 3-4

- Add this compound test solution to inoculated medium to achieve desired final concentration

- Incubate the mixture at appropriate temperature

- Remove aliquots at predetermined time intervals (10 sec, 30 sec, 60 sec, 5 min, 15 min, 30 min, 60 min) [5]

- Neutralize this compound in removed aliquots using appropriate neutralizing agents (e.g., diluting in large volume of neutralizer-containing medium)

- Perform viable counts by spread plating appropriate dilutions on agar plates

- Incubate plates for 24-48 hours and count colonies

- Calculate log reduction compared to initial inoculum at time zero

Interpretation: Time-kill curves are generated by plotting log CFU/mL against time. This compound typically shows rapid killing kinetics, with significant reduction (>3 log) within minutes for susceptible organisms [5].

Toxicity and Safety Assessment

In Vivo Toxicity Profile

Comprehensive toxicity studies have established the safety parameters for this compound administration in various applications. Single-dose oral toxicity studies in Sprague Dawley rats demonstrated an approximate lethal dose (ALD) exceeding 250 mg/kg body weight, indicating relatively low acute toxicity [8]. Repeated-dose 28-day oral toxicity studies revealed a no adverse effect level (NOAEL) of 50 mg/kg/day for female rats and 12.5 mg/kg/day for male rats, with target organs of toxicity identified as liver and kidneys [8]. At higher doses (100 mg/kg/day), this compound administration resulted in significant histopathological changes in liver and kidney tissues, accompanied by increased relative organ weights [8].

In ocular applications, this compound has demonstrated a more favorable cytotoxicity profile compared to other preservatives like benzalkonium chloride (BAK). In vitro studies using human corneal epithelial cells showed that this compound's cytotoxic effects occurred less rapidly and were less severe than those observed with BAK [4]. However, chronic use of this compound-preserved ophthalmic formulations has been associated with keratitis development due to degeneration of human corneal epithelial cells, indicating the need for careful concentration optimization in such applications [4].

Safety Considerations in Formulations

The concentration-dependent toxicity profile of this compound necessitates careful risk-benefit assessment during formulation development. For multi-dose parenteral products, the typically used concentration of 0.5% provides effective antimicrobial preservation while maintaining an acceptable safety margin [7]. However, specific populations and routes of administration may require adjusted concentrations:

- Ophthalmic formulations: Should balance antimicrobial efficacy with corneal epithelial compatibility

- Pediatric formulations: May require lower concentrations due to potential differences in metabolic capacity

- Parenteral products: Need consideration of cumulative exposure in multi-dose containers

Hypersensitivity reactions to this compound, while rare, have been reported in some pharmaceutical preparations [4]. Additionally, this compound has been found to inhibit platelet aggregation in vitro, a consideration for blood-containing products or administration in patients with bleeding disorders [4]. These factors should be evaluated during formulation development and clearly communicated in product information.

Applications in Pharmaceutical and Cosmetic Products

Pharmaceutical Applications

This compound serves as a critical preservative in multiple pharmaceutical dosage forms, providing both antimicrobial protection and enhanced product stability. Its applications span:

- Ophthalmic solutions: Preservation of multi-dose eye drops and ocular medications while maintaining corneal compatibility [4]

- Injectables: Preservation of multi-dose parenteral formulations, including vitamins and certain drugs [1]

- Topical preparations: Antimicrobial protection in creams, ointments, and suppositories for skin infection treatment [1]

- Oral medications: Preservation of liquid oral formulations and use in sedative preparations [8] [1]

In biological formulations, this compound faces compatibility challenges with proteins and peptides. Its hydrophobicity (logP 2.03) can promote interactions with biological compounds, potentially leading to destabilization, aggregation, or particle formation [3]. These interactions necessitate comprehensive compatibility assessments during formulation development. Despite these challenges, this compound remains a valuable preservative for specific biological products where compatibility has been demonstrated.

Cosmetic and Industrial Applications

The preservative efficacy of this compound extends to cosmetic and personal care products, where it prevents microbial contamination in water-based formulations. Key applications include:

- Skincare products: Preservation of creams, lotions, and serums against bacterial and fungal contamination [1]

- Hair care products: Extension of shelf-life in shampoos and conditioners [1]

- Cosmetic formulations: Protection of various makeup products requiring microbial stability

Beyond pharmaceutical and cosmetic applications, this compound finds use in industrial settings and research laboratories. It serves as a chemical intermediary in the synthesis of other compounds and pharmaceutical derivatives [1]. In microbiological laboratories, this compound is employed to inhibit microbial growth in culture media, facilitating reliable research outcomes by preventing unwanted contamination [1].

Regulatory and Market Considerations

The global this compound market continues to demonstrate steady growth, driven by increasing demand for effective preservatives in pharmaceutical and cosmetic products. Market projections indicate growth from 382.59 USD Million in 2024 to 589.72 USD Million by 2035, representing a compound annual growth rate (CAGR) of 4.01% [6]. This growth trajectory underscores the continuing relevance of this compound as a preservative in various applications.

Regional market analysis reveals distinct geographic patterns in this compound utilization. North America represents the largest market, with valuations of 120.0 USD Million in 2023 projected to increase to 200.0 USD Million by 2032 [6]. Europe follows as the second-largest market, while the Asia-Pacific region demonstrates the most significant growth potential, driven by expanding pharmaceutical and cosmetic industries in emerging economies [6].

Regulatory considerations for this compound use vary by region and application, but generally require:

- Compliance with pharmacopeial standards for identity, purity, and quality

- Demonstration of antimicrobial effectiveness through standardized testing protocols

- Comprehensive safety data supporting the intended concentration and route of administration

- Appropriate labeling of preserved products for consumer information

The future outlook for this compound remains positive, with opportunities emerging in developing markets and through technological advancements in production methods. However, the trend toward preservative-free formulations in certain segments may influence long-term demand patterns, necessitating ongoing innovation and adaptation by manufacturers.

References

- 1. This compound [bhm-chemicals.com]

- 2. This compound hemihydrate | Antimicrobial Agent [medchemexpress.com]

- 3. Antimicrobial Preservatives for Protein and Peptide Formulations [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview [sciencedirect.com]

- 5. The Antibacterial and Antifungal Capacity of Eight ... [mdpi.com]

- 6. This compound Market Size, Growth Report 2034 [marketresearchfuture.com]

- 7. This compound | Antibiotic | Antibacterial | Antifungal [targetmol.com]

- 8. In Vivo Evaluation of the Oral Toxicity of the this compound [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Chlorobutanol in Ophthalmic Solutions

Introduction to Chlorobutanol as a Pharmaceutical Preservative

This compound (chemical name: 1,1,1-trichloro-2-methyl-2-propanol) is an alcohol-based preservative with a broad spectrum of antimicrobial activity that has been employed in pharmaceutical and cosmetic products for decades. In ophthalmic formulations, it serves the critical function of preventing microbial contamination in multi-dose containers, thereby ensuring product safety throughout their usage period. This compound exhibits antibacterial and antifungal properties, making it particularly valuable for preserving sterility in eye drop formulations that may be exposed to potential contaminants during patient use. The United States Pharmacopeia (USP) defines this compound as containing not less than 98.0% and not more than 100.5% of C₄H₇Cl₃O, calculated on the anhydrous basis, and it may be available in either anhydrous or hydrous (hemihydrate) forms [1] [2].

The use of this compound in ophthalmic solutions presents both opportunities and challenges for formulators. While its preservative efficacy is well-established, this compound has demonstrated instability issues when stored at room temperature for extended periods, which must be addressed through appropriate formulation strategies and packaging considerations [3]. Additionally, its safety profile necessitates careful attention to concentration limits and potential interactions with ocular tissues. Compared to other common ophthalmic preservatives like benzalkonium chloride (BAK), this compound operates through a different mechanism—causing disorganization at the lipid layer of cell membranes, which leads to increased cell permeability and consequent cell lysis [3]. Understanding these fundamental characteristics is essential for the appropriate application of this compound in ophthalmic drug development.

Properties and Specifications

Chemical Identity and USP Specifications

Chemical identity of this compound is well-defined by compendial sources, providing a foundation for quality control and regulatory compliance. The United States Pharmacopeia (USP) establishes rigorous specifications for this compound quality, which must be adhered to for pharmaceutical use. As specified in the USP monographs, this compound can be obtained in either anhydrous or hydrous forms, with the hemihydrate containing approximately one-half molecule of water of hydration [1] [2]. These specifications ensure consistency in raw material quality, which is crucial for maintaining the efficacy and safety of the final ophthalmic formulation.

Table 1: Chemical and Compendial Specifications of this compound

| Property | Specification | Reference |

|---|---|---|

| Chemical Name | 1,1,1-Trichloro-2-methyl-2-propanol | [1] |

| Molecular Formula | C₄H₇Cl₃O | [1] |

| Molecular Weight | 177.46 (anhydrous), 186.46 (hemihydrate) | [1] |

| CAS Number | 57-15-8 (anhydrous), 6001-64-5 (hemihydrate) | [1] [2] |

| USP Assay | 98.0-100.5% (anhydrous basis) | [1] [2] |

| Water Content | ≤1.0% (anhydrous), ≤6.0% (hydrous) | [2] |

| Chloride Impurities | ≤0.07% | [2] |

Physicochemical Properties

The physicochemical properties of this compound significantly influence its behavior in ophthalmic formulations and its interaction with packaging components. This compound is known to undergo hydrolysis at elevated temperatures, forming hydrochloric acid and other acidic reaction products, which can impact the pH of formulations [4]. This degradation pathway is particularly relevant for formulation stability and must be considered during product development. When stored at elevated temperatures (40°C), this compound-containing preparations demonstrate a noticeable decrease in pH, which becomes even more pronounced at higher temperatures (80°C), with formulations potentially reaching a pH of 2.0 within just 5 days under extreme conditions [4].

The preservative efficacy of this compound is closely tied to its concentration and the integrity of the formulation. Studies have demonstrated that combinations of benzyl alcohol and this compound can enhance the antimicrobial efficacy of formulations against fungi [4]. Additionally, this compound exhibits moderate to high toxicity compared to other preservatives, which necessitates careful concentration optimization to balance efficacy and safety [5]. From a formulation perspective, this compound's solubility characteristics and compatibility with other excipients must be thoroughly evaluated during product development, especially considering its potential interactions with container closure systems that could lead to loss of preservative concentration and compromised antimicrobial effectiveness [6].

Mechanism of Action and Compatibility

Preservative Mechanism

The preservative mechanism of this compound differs significantly from other common ophthalmic preservatives such as benzalkonium chloride (BAK). While BAK primarily functions as a quaternary ammonium compound that disrupts cellular membranes through its surfactant properties, this compound causes disorganization at the lipid layer of cell membranes, which leads to increased cell permeability and ultimately cell lysis [3]. This mechanism underlies both its antimicrobial activity and its potential effects on ocular surface cells. The membrane disruption caused by this compound results in leakage of cellular contents and eventual death of microorganisms, thereby providing the preservative action necessary to maintain sterility in multi-dose ophthalmic preparations.

At the cellular level, in vitro studies have demonstrated that this compound can cause cessation of normal cell movement and mitotic activity in ocular surface cells [3]. These effects on cellular function contribute to the observed cytotoxicity profile of this compound in various experimental models. Interestingly, despite its potential for cellular damage, this compound does not appear to affect the stability of the lipid component of the tear film, which may represent an advantage over surfactant-based preservatives for certain patient populations [3]. This characteristic may be particularly relevant for patients with pre-existing tear film abnormalities or those requiring long-term preservative-containing ophthalmic therapies.

Ocular Penetration Enhancement

Beyond its role as a preservative, this compound may function as a penetration enhancer in ophthalmic formulations, potentially improving drug delivery to both anterior and posterior ocular segments. This property aligns with the broader category of drug penetration enhancers (DPEs) that facilitate drug delivery by improving permeability across otherwise impermeable or poorly permeable membranes [7]. At the ocular level, penetration enhancers typically act through three primary mechanisms: (1) breaking tear film stability by interfering with the mucous layer; (2) disrupting membrane components such as phospholipids and proteins; and (3) loosening epithelial cellular junctions [7].

The cornea represents the primary absorption pathway for topically applied drugs and serves as the main route for delivery to the posterior ocular segment. However, it constitutes one of the most specialized barriers in the organism and the predominant ocular anatomical barrier affecting both hydrophilic and hydrophobic drug delivery [7]. By temporarily modifying this barrier function through its interaction with cellular membranes, this compound may enhance the transcorneal permeability of co-administered active pharmaceutical ingredients, potentially improving their intraocular bioavailability. This penetration enhancement property must be carefully balanced against potential safety concerns, as disruption of ocular barrier function could also facilitate the entry of harmful substances or exacerbate pre-existing ocular surface disease.

Material Compatibility

The compatibility of this compound with various container closure systems represents a critical consideration in formulation development. This compound has been shown to physically interact with certain container closure systems (e.g., vials and stoppers), potentially leading to a loss in preservative concentration and consequent compromise of antimicrobial effectiveness [6]. This adsorption or absorption phenomenon necessitates careful selection of packaging components and may require additional testing to ensure that adequate preservative concentrations are maintained throughout the product's shelf life.

Figure 1: Mechanism of Action and Compatibility Profile of this compound in Ophthalmic Formulations

Analytical Methods and Quality Control

HPLC Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) represents the primary analytical technique for the quantification and stability assessment of this compound in ophthalmic formulations [6]. This method provides the specificity, accuracy, and precision necessary for quantifying this compound in complex pharmaceutical matrices and for monitoring its stability over time. The RP-HPLC method separates this compound based on its hydrophobic characteristics, allowing for precise quantification even in the presence of other formulation components. This technique has been commonly employed to monitor the stability of preservatives in various multi-dose formulations, including ophthalmic products [6].

The development of a stability-indicating method is particularly important for this compound due to its known instability under certain conditions. Such a method must be capable of separating this compound from its degradation products, including hydrochloric acid and other acidic reaction products that form through hydrolysis [4]. The ability to distinguish between the intact preservative and its degradation products ensures accurate assessment of product quality throughout the shelf life and provides critical data for formulation optimization and package selection. When developing HPLC methods for this compound analysis, consideration should be given to potential interference from other prescription components and the need for adequate sensitivity to detect low levels of degradation products.

Identification Tests

Compendial identification tests for this compound provide reliable means of confirming the identity of raw material prior to its use in pharmaceutical production. The USP describes an identification test based on the iodoform reaction, wherein this compound is treated with sodium hydroxide and iodine TS to produce a yellow precipitate of iodoform, which is recognizable by its characteristic odor [2]. This classical chemical test capitalizes on the structural features of this compound that allow its oxidation to triiodomethane (iodoform) under basic conditions, providing a straightforward and specific identification method.

In addition to traditional chemical tests, modern instrumental techniques may be employed for this compound identification and characterization. Fourier-transform infrared spectroscopy (FTIR) can provide characteristic spectral patterns that confirm molecular structure, while gas chromatography-mass spectrometry (GC-MS) offers both separation and definitive structural identification through mass spectral analysis. These instrumental methods provide complementary orthogonal techniques that enhance the reliability of material identification in compliance with current good manufacturing practices. Implementation of multiple identification methods, when necessary, ensures the integrity of the pharmaceutical supply chain and reduces the risk of material misidentification.

Impurity Control

Control of impurities in this compound is essential for ensuring the safety and quality of ophthalmic formulations. The USP specifies limits for chloride impurities in this compound, requiring that when tested, any turbidity produced does not exceed that produced from a control solution containing 0.50 mL of 0.020 N hydrochloric acid (equivalent to 0.07%) [2]. This test helps ensure that this compound has not undergone significant hydrolysis during storage or processing, which could both increase impurity levels and decrease the concentration of active preservative.

Table 2: Analytical Methods for this compound Quality Control

| Test Method | Procedure | Specification | Reference |

|---|---|---|---|

| Identification | To 5 mL of solution (1 in 200) add 1 mL of 1 N sodium hydroxide, then slowly add 3 mL of iodine TS | Yellow precipitate of iodoform with characteristic odor | [2] |

| Water Content | Karl Fischer Method I | Not more than 1.0% (anhydrous) or 6.0% (hydrous) | [2] |

| Chloride Impurities | Add 2 mL silver nitrate TS to solution of 0.50 g in diluted alcohol and nitric acid | Turbidity not greater than control (≤0.07%) | [2] |

| Organic Volatile Impurities | Method IV using mass spectrometric detection | Meets requirements | [2] |

| Assay | Reflux with potassium hydroxide solution, titrate with 0.1 N silver nitrate VS | 98.0-100.5% (anhydrous basis) | [2] |

Formulation Guidelines and Protocols

Concentration Ranges

The appropriate concentration of this compound in ophthalmic formulations must balance antimicrobial efficacy against potential ocular toxicity. While specific concentration limits for ophthalmic use are not explicitly detailed in the available references, general toxicity data provide guidance for formulators. In vitro studies have demonstrated that 0.5% this compound causes significant irritation in more than 50% of subjects and leads to various cytotoxic effects on human corneal epithelial cells, including cell retraction, cessation of mitosis, and formation of distinct membranous blebs [4]. These findings suggest that concentrations at or below 0.5% should be carefully evaluated for long-term ocular tolerance.

Comparative toxicity studies have indicated that this compound exhibits less rapid and less severe cytotoxic effects on human corneal epithelial cells compared to benzalkonium chloride (BAK) [3]. This relatively improved safety profile may allow the use of this compound in formulations where BAK intolerance exists, though careful concentration optimization remains essential. When determining the appropriate concentration for a specific formulation, factors such as package design, recommended daily usage, formulation composition, and target patient population should all be considered in conjunction with preservative efficacy testing and ocular tolerance studies.

Formulation Considerations

Several critical factors must be addressed when formulating ophthalmic products containing this compound. First, the pH stability of this compound necessitates formulation at an appropriate pH buffer capacity to minimize hydrolysis during storage. The tendency of this compound to undergo hydrolysis at elevated temperatures, forming hydrochloric acid and other acidic reaction products, can lead to significant pH shifts in unbuffered or poorly buffered systems [4]. This self-accelerating degradation pathway can be mitigated through appropriate buffer selection and concentration.

Second, compatibility with active pharmaceutical ingredients must be thoroughly evaluated. The reactive nature of this compound and its degradation products may potentially impact the stability and potency of drug substances, particularly those with hydrolyzable functional groups or sensitivity to acidic conditions. Compatibility screening during early formulation development should include accelerated stability studies evaluating both the drug substance and this compound concentrations over time under various stress conditions. Additionally, potential interactions between this compound and inactive excipients such as surfactants, viscosity modifiers, and solubilizing agents should be assessed to ensure consistent product quality throughout the shelf life.

Stability Assessment Protocol

A comprehensive stability assessment protocol for this compound-containing ophthalmic products should evaluate both the preservative's chemical stability and its antimicrobial effectiveness over time. The following protocol outlines key elements for stability evaluation:

- Forced degradation studies: Exclude formulations showing significant this compound degradation (>10%) under stress conditions (40°C/75% RH for 1 month).

- Accelerated stability testing: Evaluate this compound concentration and degradation products at 40°C for up to 6 months.

- Long-term stability testing: Monitor this compound levels and preservative efficacy under recommended storage conditions for the proposed shelf life.

- Preservative effectiveness testing: Conduct according to USP <51> at initial, accelerated, and long-term time points.

- Package compatibility: Assess adsorption/absorption to container closure systems through controlled storage studies.

The FDA guidance on quality considerations for topical ophthalmic drugs recommends comprehensive stability studies that include evaluation of preservative content and effectiveness throughout the proposed shelf life [8]. These studies should be conducted using the actual market container closure system, as interactions between this compound and packaging components may significantly impact preservative concentration and product performance. Additionally, in vitro drug release/dissolution testing may serve as an optional quality control strategy for certain ophthalmic dosage forms, providing complementary data to traditional stability measures [8].

Safety and Toxicology Assessment

Ocular Irritation and Cytotoxicity

Ocular irritation potential represents a primary safety consideration for this compound-containing ophthalmic formulations. In vitro studies using human corneal epithelial cells have demonstrated that this compound can cause significant cellular damage at concentrations as low as 0.5%, including cell retraction, cessation of normal cytokinesis, impaired cell migration, and cessation of mitosis [4]. These cytotoxic effects manifest as distinct morphological changes, including degeneration of human corneal epithelial cells and the formation of distinct membranous blebs [4] [3]. Such findings correlate with clinical observations that 0.5% this compound causes irritation in more than 50% of subjects, highlighting the importance of concentration optimization to balance preservative efficacy with ocular tolerance.